

"reducing internal stress in copper deposits from sulfamate baths"

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Technical Support Center: Copper Deposition from Sulfamate Baths

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing internal stress in copper deposits from sulfamate baths.

Troubleshooting Guide

This guide addresses common issues encountered during copper electroplating from sulfamate baths, focusing on the causes and remedies for high internal stress.

Issue: High Tensile Stress in Copper Deposit

- Question: My copper deposit is exhibiting high tensile stress, leading to cracking and poor adhesion. What are the potential causes and how can I resolve this?
- Answer: High tensile stress in copper deposits from sulfamate baths can stem from several factors. The most common causes include high current densities, improper bath composition, and organic contamination.[1]

Troubleshooting Steps:



- Current Density: High current densities are a primary contributor to tensile stress.[1]
 Reduce the applied current density to a more optimal range for your specific bath chemistry and geometry.
- Bath Composition:
 - Copper Concentration: Ensure the copper metal concentration is within the recommended range. Low copper concentration can lead to increased stress.
 - Chloride Ions: While essential for anode dissolution and deposit refinement, excessive chloride ion concentration can significantly increase tensile stress.[2][3] Analyze and adjust the chloride levels as needed.
 - Additives: Incorrect concentrations of proprietary or non-proprietary additives can induce stress. Review the manufacturer's recommendations or relevant literature for the appropriate concentrations of any stress-reducing agents.
- Organic Contamination: Breakdown products of organic additives or drag-in of organic materials can cause tensile stress.[1] Perform activated carbon treatment to remove organic impurities.
- Temperature: Operating the bath at a lower-than-optimal temperature can increase stress. Ensure the bath temperature is within the recommended process window.[3][4]

Issue: High Compressive Stress in Copper Deposit

- Question: I am observing compressive stress in my copper deposit, resulting in blistering and delamination. What could be causing this?
- Answer: Compressive stress, though less common than tensile stress in many copper plating applications, can be equally detrimental, often leading to blistering.[5]

Troubleshooting Steps:

 Additives: Certain additives, particularly some sulfur-containing compounds used as stress relievers, can induce compressive stress if not properly controlled. Consult the technical data sheet for your additives to understand their impact on stress.



- Impurities: The incorporation of impurities, such as hydrogen, into the deposit can lead to compressive stress.[6]
- Thermal Mismatch: A significant difference in the coefficient of thermal expansion (CTE) between the copper deposit and the substrate can induce compressive stress upon cooling from the bath temperature.[5]
- pH Level: While a significant deviation in pH can lead to various issues, an excessively high pH can contribute to compressive stress through the co-deposition of hydroxides.

Frequently Asked Questions (FAQs)

What is internal stress in electrodeposits?

Internal or intrinsic stress is a mechanical stress present in an electrodeposited layer even in the absence of external forces. It arises from defects in the crystal structure of the deposit.[7][8] This stress can be either tensile (a tendency for the deposit to shrink) or compressive (a tendency for the deposit to expand).[7]

Why is it important to control internal stress?

Uncontrolled internal stress can lead to a variety of deposit failures, including:

- Cracking[8][9]
- Peeling or poor adhesion[7][8][9]
- Blistering[5][7][9]
- Warping or distortion of the substrate[7][8][9]

How do operating parameters affect internal stress?

Several key operating parameters have a direct impact on the internal stress of copper deposits from sulfamate baths:



Parameter	Effect on Internal Stress
Current Density	Increasing current density generally increases tensile stress.[1][2]
Temperature	Increasing bath temperature typically decreases tensile stress.[2]
рН	Stress tends to increase rapidly at pH values above 5.0 due to the co-deposition of basic nickel salts.[10]
Agitation	Proper agitation can help to reduce the increase of stress with increasing current density.[2]

What is the role of chloride ions in a copper sulfamate bath?

Chloride ions are often added to **copper sulfamate** baths to promote anode dissolution and to refine the grain structure of the deposit, which can improve brightness and mechanical properties.[11] However, the concentration of chloride ions must be carefully controlled, as excessive amounts can lead to a significant increase in tensile stress.[2][3]

What are common stress-reducing additives?

Various proprietary and non-proprietary additives can be used to control internal stress. For nickel sulfamate baths, which share some principles, saccharin is a well-known stress-reducing agent.[10] For copper baths, specific organic additives are often used. It is crucial to consult the supplier's documentation for the correct application and control of these additives.

Experimental Protocols

Protocol 1: Measurement of Internal Stress using the Bent Strip Method

The bent strip technique is a straightforward method for qualitatively and semi-quantitatively measuring internal stress.[12]

Materials:

Thin, flexible metallic strip (e.g., beryllium copper)



- Plating cell
- Copper sulfamate plating solution
- · Stop-off lacquer
- Ruler or caliper

Methodology:

- Thoroughly clean the metallic strip.
- Apply a stop-off lacquer to one side of the strip, ensuring complete coverage.
- Allow the lacquer to dry completely.
- Immerse the strip in the **copper sulfamate** plating bath.
- Plate copper onto the un-lacquered side of the strip for a predetermined time and at a specific current density.
- After plating, remove the strip, rinse, and dry it.
- The internal stress in the copper deposit will cause the strip to bend.
- The degree of curvature can be measured and correlated to the level of internal stress.

 Tensile stress will cause the strip to bend with the plated side concave, while compressive stress will result in a convex curvature.

Protocol 2: Routine Bath Maintenance - Activated Carbon Treatment

This procedure is used to remove organic impurities that can contribute to internal stress.

Materials:

- Activated carbon (sulfur-free, plating grade)
- Filter pump and cartridges

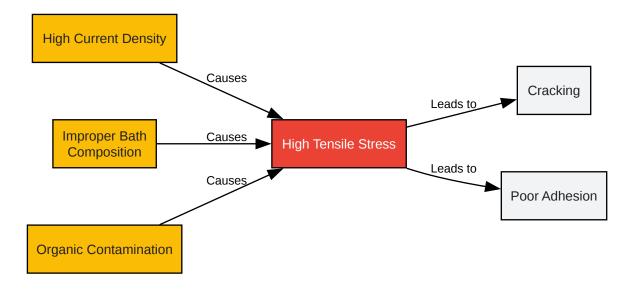


Separate treatment tank

Methodology:

- Transfer the **copper sulfamate** plating solution to a separate treatment tank.
- Heat the solution to the recommended operating temperature.
- Add 2-5 grams of activated carbon per liter of solution.
- Agitate the solution for 1-2 hours.
- Allow the carbon to settle for several hours or overnight.
- Filter the solution through a clean filter pump with appropriate filter cartridges back into the plating tank.
- Analyze the bath for key components and make necessary adjustments before resuming plating.

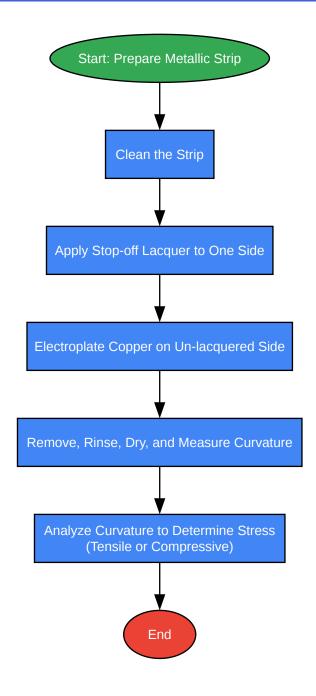
Visualizations



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Caption: Causes and effects of high tensile stress in copper deposits.





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Caption: Workflow for the bent strip method of stress measurement.

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